molecular formula C18H19N3O4 B2361094 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1904357-82-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2361094
CAS RN: 1904357-82-9
M. Wt: 341.367
InChI Key: ZAZDMESGVIRTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group, and the attachment of the pyridin-2-yloxy group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would likely have a puckered conformation due to the strain of the ring. The benzo[d][1,3]dioxol-5-ylmethyl and pyridin-2-yloxy groups would likely be in various orientations depending on the specific synthesis methods used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through various experimental methods .

Scientific Research Applications

Crystallography and Molecular Structure

  • Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal differences in the orientation of pyridine and benzene rings, offering insights into molecular interactions and stability (Artheswari et al., 2019).
  • Studies on benzamides and pyridyl substituted benzamides with luminescent properties highlight their potential in developing materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017).

Photocatalytic Applications

  • The kinetics and products of TiO2 photocatalytic degradation of pyridine in water provide a foundation for environmental applications in removing hazardous chemicals (Maillard-Dupuy et al., 1994).

Synthesis and Chemical Reactivity

  • A simple and high-yield synthesis of benzamide derivatives highlights a methodology for preparing radiopharmaceuticals and other compounds with potential medical applications (Bobeldijk et al., 1990).
  • The antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides against various bacteria suggests their potential as novel antimicrobial agents (Mobinikhaledi et al., 2006).

Computational Studies and Mechanistic Insights

  • Computational elucidation of the synthesis mechanism for naphthyridine and isoxazole derivatives provides insights into chemical reactions and potential applications in drug discovery and material science (Guleli et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. It could potentially interact with various enzymes or receptors in the body, but without specific studies, it’s hard to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the conditions under which it is used. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its mechanism of action, and its physical and chemical properties. It could also involve investigating its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(20-10-13-4-5-15-16(9-13)24-12-23-15)21-8-6-14(11-21)25-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZDMESGVIRTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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